(e)-1-Methyl-3-(2-nitrovinyl)-1h-pyrrolo[2,3-b]pyridine
Description
(E)-1-Methyl-3-(2-nitrovinyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methyl group at the 1-position and a nitrovinyl group at the 3-position. The nitrovinyl substituent adopts an E-configuration, as confirmed by its SMILES string (C1=CC2=C(NC=C2/C=C/[N+](=O)[O-])N=C1) and InChIKey (JWGKSDIHBMBDEO-HWKANZROSA-N) . This compound is of interest due to the electron-withdrawing nitro group, which may enhance electrophilic reactivity and influence bioactivity.
Properties
IUPAC Name |
1-methyl-3-[(E)-2-nitroethenyl]pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-12-7-8(4-6-13(14)15)9-3-2-5-11-10(9)12/h2-7H,1H3/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKAGLUOUCGJHA-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=C1N=CC=C2)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-1-Methyl-3-(2-nitrovinyl)-1h-pyrrolo[2,3-b]pyridine typically involves the condensation of 1-methylpyrrolo[2,3-b]pyridine with a nitroalkene under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(e)-1-Methyl-3-(2-nitrovinyl)-1h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The vinyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the vinyl group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuroprotective Agents
Recent studies have investigated the potential of (E)-1-Methyl-3-(2-nitrovinyl)-1H-pyrrolo[2,3-b]pyridine as a neuroprotective agent, particularly in relation to Alzheimer's disease. The compound has been synthesized as part of a series of derivatives aimed at enhancing acetylcholinesterase and butyrylcholinesterase inhibition, which are critical targets in Alzheimer's treatment strategies. The synthesis involved a one-pot reaction that yielded compounds with significant biological activities and favorable pharmacokinetic profiles .
2. Anticancer Activity
The compound's structural features suggest possible interactions with cancer-related pathways. For instance, derivatives of pyrrolopyridine compounds have shown promise in preclinical models for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The nitrovinyl group may enhance the lipophilicity and cellular uptake of these compounds, making them suitable candidates for further development as anticancer agents .
3. Anti-inflammatory Properties
Research has indicated that certain pyrrolidine derivatives exhibit anti-inflammatory effects. The mechanism often involves the modulation of inflammatory cytokines and pathways. Studies on related compounds have demonstrated their ability to reduce inflammation in various models, suggesting that this compound could possess similar properties .
Case Studies
Mechanism of Action
The mechanism of action of (e)-1-Methyl-3-(2-nitrovinyl)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry. Key analogues and their substituents are compared below:
Key Observations :
Key Observations :
Key Observations :
Physicochemical and Pharmacokinetic Properties
Substituents significantly impact solubility and bioavailability:
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Notes |
|---|---|---|---|
| 1d | ~3.5 | <0.1 (DMSO) | High melting point (>275°C) |
| 8a | ~2.8 | 0.5 (DMSO) | Nicotinamide enhances polarity |
| Target Compound | ~2.0 | N/A | Nitrovinyl may reduce logP |
Key Observations :
- Nitrovinyl substitution likely reduces lipophilicity (logP ~2.0 vs.
Biological Activity
(E)-1-Methyl-3-(2-nitrovinyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C10H9N3O2 and a molecular weight of approximately 203.2 g/mol. Its unique bicyclic structure, characterized by a pyrrolo[2,3-b]pyridine core with a nitrovinyl substituent, contributes to its reactivity and biological activity .
| Property | Details |
|---|---|
| Molecular Formula | C10H9N3O2 |
| Molecular Weight | 203.2 g/mol |
| Core Structure | Pyrrolo[2,3-b]pyridine |
| Functional Groups | Nitrovinyl, Methyl |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. The presence of nitro groups in the structure enhances the antibacterial potency against various pathogens. For instance, compounds with similar nitro-substituted structures have shown significant activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa .
Antitubercular Activity
Studies have demonstrated that nitro-substituted heterocycles can possess antitubercular properties. The presence of the nitro group at specific positions is crucial for enhancing the efficacy against Mycobacterium tuberculosis. For example, one study reported a minimum inhibitory concentration (MIC) of 0.78 μM for related compounds .
Antitumor Activity
The compound's structure suggests potential antitumor activity. Similar nitrovinyl derivatives have been explored as lead compounds for developing new anticancer drugs due to their ability to modulate cellular pathways and inhibit tumor growth . Research into structure-activity relationships (SAR) indicates that modifications in the nitro group can significantly affect the cytotoxicity of these compounds against cancer cell lines .
The proposed mechanism of action for this compound involves bioreduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, such as DNA and proteins, leading to cytotoxic effects. Additionally, the compound may modulate enzyme activities or receptor interactions, influencing various signaling pathways within cells .
Synthesis Methods
The synthesis of this compound typically involves the condensation of 1-methylpyrrolo[2,3-b]pyridine with a nitroalkene under basic conditions. Common methods include:
- Condensation Reaction : Using potassium carbonate in dimethylformamide (DMF) as a solvent.
- Optimization Techniques : Adjusting reaction parameters such as temperature and solvent choice to enhance yield and purity.
Study on Antibacterial Activity
In a comparative study of various nitro-substituted pyrroles, it was found that compounds with nitro groups at specific positions exhibited enhanced antibacterial activity. For example, one derivative showed an MIC value of 20 μM against S. aureus, indicating strong antibacterial potential .
Research on Antitumor Efficacy
A recent study evaluated several derivatives for their ability to inhibit FOXM1 expression in triple-negative breast cancer cells. Compounds bearing specific electron-withdrawing groups displayed significant anti-proliferative effects, suggesting that structural modifications can lead to improved therapeutic profiles .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

